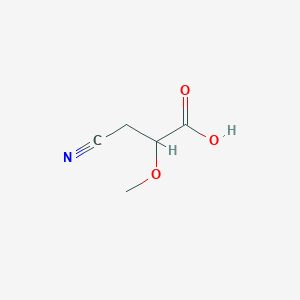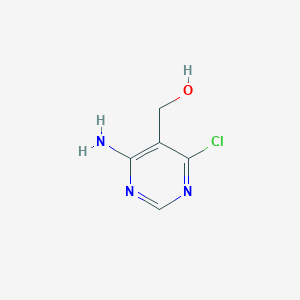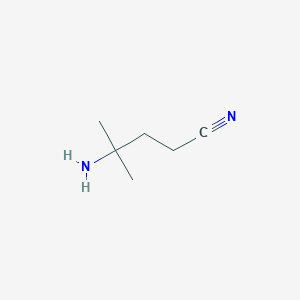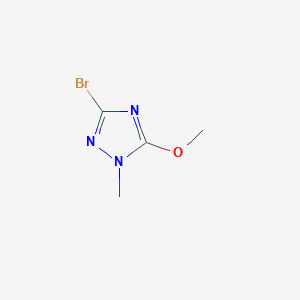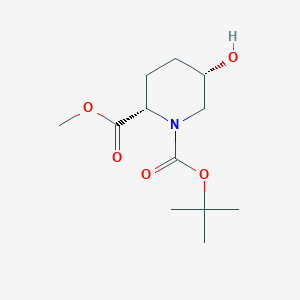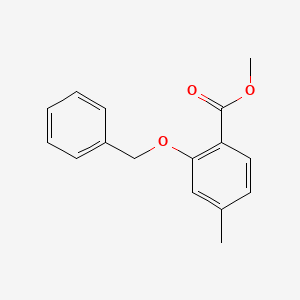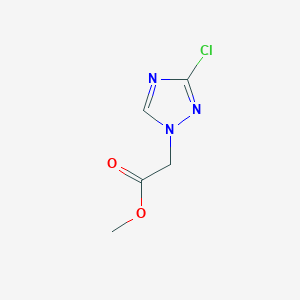
1-Bromo-3,4,5-trifluoro-2-nitrobenzene
Übersicht
Beschreibung
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a chemical compound with the empirical formula C6HBrF3NO2 . It is a solid substance and is usually available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular weight of 1-Bromo-3,4,5-trifluoro-2-nitrobenzene is 255.98 . The SMILES string representation of its structure isO=N+C(F)=C(F)C=C1Br)[O-] . Physical And Chemical Properties Analysis
1-Bromo-3,4,5-trifluoro-2-nitrobenzene is a solid substance . It has a molecular weight of 255.98 . The boiling point is 43 °C at 15 mmHg and it has a flash point of 45 °C . The specific gravity at 20/20 is 1.78 and the refractive index is 1.48 .Wissenschaftliche Forschungsanwendungen
Aromatic Polyfluoro-compounds Synthesis
The nitration of polyfluoro-benzenes, including derivatives similar to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, has been explored for the synthesis of mononitro-compounds. This process utilizes a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, achieving high yields (Coe, Jukes, & Tatlow, 1966).
Polymer Solar Cells Enhancement
The introduction of a fluorescent inhibitor, closely related to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene, into the active layer of polymer solar cells has shown to improve device performance significantly. This approach enhances the power conversion efficiency (PCE) by optimizing the electron transfer process, indicating a potential application in improving solar cell technologies (Fu et al., 2015).
Halogenation Studies
Research on the halogenation of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts has provided insights into the synthesis of mixed halogenated compounds. These studies offer valuable information on the selectivities in substrates, halogen sources, and catalysts, contributing to the development of efficient synthesis methods for halogenated organic compounds (Bovonsombat & Mcnelis, 1993).
Ionic Liquid Applications
The reactivity of the radical anions of compounds similar to 1-Bromo-3,4,5-trifluoro-2-nitrobenzene in ionic liquids has been investigated, revealing that these environments can significantly promote the reactivity of radical anions. This finding opens avenues for exploring ionic liquids as solvents in electrochemical applications and organic syntheses (Ernst et al., 2013).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral . It is considered dangerous with the signal word being 'Danger’ . It can cause skin irritation, serious eye damage, and is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . It is a flammable liquid and vapor . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
1-bromo-3,4,5-trifluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKIGJLQQCSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4,5-trifluoro-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



